molecular formula C10H8ClF3O2 B8389104 2-Chloro-4-(trifluoromethyl)-benzeneacetic acid methyl ester

2-Chloro-4-(trifluoromethyl)-benzeneacetic acid methyl ester

Cat. No.: B8389104
M. Wt: 252.62 g/mol
InChI Key: SGZPHHKFFPPOAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(trifluoromethyl)-benzeneacetic acid methyl ester is a useful research compound. Its molecular formula is C10H8ClF3O2 and its molecular weight is 252.62 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8ClF3O2

Molecular Weight

252.62 g/mol

IUPAC Name

methyl 2-[2-chloro-4-(trifluoromethyl)phenyl]acetate

InChI

InChI=1S/C10H8ClF3O2/c1-16-9(15)4-6-2-3-7(5-8(6)11)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

SGZPHHKFFPPOAX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Chloro-4-(trifluoromethyl)-benzeneacetic acid (3 g) [CAS Reg. No. 601513-26-2] was dissolved in DCM (30 mL) and methyl chloroformiate (1.18 g, 0.97 mL) followed by triethylamine (1.4 g, 1.93 mL) were added drop by drop. To the mixture was added DMAP (0.154 g) and the yellow mixture was allowed to stir for 1 hour at 0° C. A clear solution was obtained. The mixture was diluted with DCM (30 mL) and was poured into sat. NH4Cl solution. The layers were separated and the aqueous phase was further extracted with 2 portions of DCM. The organic layers were washed with brine, dried over Na2SO4 and evaporated to give the title compound (3.0 g) that was used without further purification. NMR, (CDCl3): 7.6-7.4 (m, 3H); 3.84 (s, 2H); 3.74 (s, 3H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.93 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.154 g
Type
catalyst
Reaction Step Five
Name
Quantity
30 mL
Type
solvent
Reaction Step Six

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